Isocrotonate

Description

Historical Context of Isocrotonate Research

The study of isocrotonic acid, formally known as (Z)-2-butenoic acid, has early roots in the foundational period of organic chemistry. Initial investigations were often intertwined with studies of its more stable trans isomer, crotonic acid. Early methods for the preparation of isocrotonic acid were developed in the early 20th century. For instance, a notable synthesis involved the reaction of acetaldehyde (B116499) with malonic acid in the presence of pyridine. drugfuture.com Another classic method is the Favorskii rearrangement of 1,3-dibromo-2-butanone (B1660675). wikipedia.org These early synthetic efforts were crucial in establishing the fundamental chemical behavior and structural identity of this compound. drugfuture.com The isomerization of isocrotonic acid to the more thermodynamically stable crotonic acid upon heating to its boiling point (171.9 °C) was also an early and significant observation. wikipedia.orgchemcess.com

Significance of this compound in Contemporary Chemical Science

In modern chemical science, this compound and its derivatives are recognized for their utility as versatile chemical intermediates. ontosight.ai Their unique structural features, including a cis-configured double bond adjacent to a carbonyl group, make them valuable precursors in the synthesis of more complex molecules. ontosight.ai For example, this compound esters have been utilized in polymerization reactions, contributing to the development of new materials. The reactivity of the double bond and the ester functionality allows for a variety of chemical transformations, making this compound a useful building block in synthetic strategies. Furthermore, isocrotonic acid has been identified as a key intermediate in the conversion of bio-based polymers like polyhydroxybutyrate (B1163853) (PHB) into valuable chemicals, highlighting its relevance in the pursuit of sustainable chemical processes.

This compound as a Research Subject in Organic Chemistry and Biochemistry

This compound serves as a compelling subject in both organic chemistry and biochemistry due to its distinct reactivity and its involvement in metabolic processes.

In the realm of organic chemistry, research has focused on the stereoselective synthesis of isocrotonates and their subsequent reactions. A well-established method for preparing ethyl this compound involves the semihydrogenation of ethyl tetrolate. orgsyn.org This procedure is valued for its high yield and stereoselectivity. This compound derivatives are also employed as reactants in various carbon-carbon bond-forming reactions. For instance, methyl this compound participates in Heck-Mizoroki reactions, demonstrating its utility in creating more complex molecular architectures. jcu.edu.au The thermal cyclization reactions of methyl this compound derivatives have also been explored, leading to the formation of various heterocyclic compounds. researchgate.netresearchgate.net

From a biochemical perspective, this compound is recognized as a metabolite in certain biological pathways. It has been observed as an intermediate during the degradation of the bioplastic poly(3-hydroxybutyrate) (PHB). stenutz.eu Moreover, enzymatic conversions involving this compound esters have been studied, indicating their interaction with biological catalysts. googleapis.comgoogleapis.com The relationship and interconversion between isocrotonic acid and its trans-isomer, crotonic acid, which is a known metabolite, is also a subject of biochemical interest. chemcess.com

Interactive Data Tables

Below are interactive tables summarizing key data for this compound and its common ethyl ester.

Table 1: Physical Properties of Isocrotonic Acid

| Property | Value | Reference |

| Molecular Formula | C₄H₆O₂ | wikipedia.org |

| Molar Mass | 86.09 g/mol | wikipedia.org |

| Appearance | Oily liquid | wikipedia.org |

| Odor | Similar to brown sugar | wikipedia.org |

| Melting Point | 12.5–14 °C | wikipedia.org |

| Boiling Point | 171.9 °C (converts to crotonic acid) | wikipedia.org |

| Density | 1.03 g/cm³ | wikipedia.org |

| Solubility in Water | Miscible | chemcess.com |

Table 2: Spectroscopic Data for Ethyl this compound

| Spectroscopic Technique | Key Data (in CDCl₃) | Reference |

| ¹H NMR (δ, ppm) | 1.23 (t, 3H), 2.05 (dd, 3H), 4.03 (q, 2H), 5.62 (dq, 1H), 6.19 (dq, 1H) | orgsyn.org |

| IR (cm⁻¹) | 3040, 1710, 1640, 1175, 1025, 810 | orgsyn.org |

Table 3: Synthesis of Ethyl this compound

| Reaction | Reagents | Yield | Reference |

| Semihydrogenation | Ethyl tetrolate, H₂, 5% Pd/BaSO₄, quinoline | 93-98% | orgsyn.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H5O2- |

|---|---|

Molecular Weight |

85.08 g/mol |

IUPAC Name |

(Z)-but-2-enoate |

InChI |

InChI=1S/C4H6O2/c1-2-3-4(5)6/h2-3H,1H3,(H,5,6)/p-1/b3-2- |

InChI Key |

LDHQCZJRKDOVOX-IHWYPQMZSA-M |

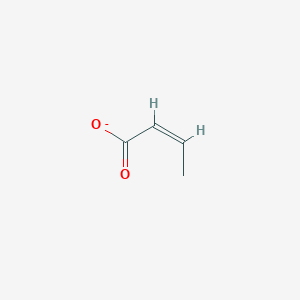

Isomeric SMILES |

C/C=C\C(=O)[O-] |

Canonical SMILES |

CC=CC(=O)[O-] |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for Isocrotonate and Its Derivatives

Classical and Contemporary Approaches to Isocrotonate Synthesis

The synthesis of isocrotonates can be achieved through several established and modern chemical routes. These methods include esterification, acetylation, rearrangement reactions, carbonation, and modifications of alkyne precursors.

Esterification Pathways

Esterification is a fundamental process for producing this compound esters, which involves the reaction of isocrotonic acid with an alcohol in the presence of an acid catalyst. ontosight.aibyjus.compressbooks.pub For instance, methyl this compound can be synthesized by the esterification of isocrotonic acid with methanol, typically catalyzed by a strong acid like sulfuric acid under heat. ontosight.ai This direct approach is a common and straightforward method for generating various this compound esters. athabascau.ca

Another important pathway is trans-esterification, where an existing ester is converted into a new one by reacting with a different alcohol. pressbooks.pub This method is also reversible and can be driven to completion by using an excess of the reactant alcohol or by removing the alcohol product. pressbooks.pub

Derivatives such as methyl 3-(acetoxy)this compound and ethyl 3-(acetoxy)this compound can also be synthesized through esterification of the corresponding 3-(acetoxy)isocrotonic acid. ontosight.aiontosight.ai

Table 1: Examples of this compound Synthesis via Esterification

| Product | Reactants | Catalyst/Conditions | Reference |

|---|---|---|---|

| Methyl this compound | Isocrotonic acid, Methanol | Sulfuric acid, Heat | ontosight.ai |

| Ethyl this compound | Isocrotonic acid, Ethanol | Acid catalyst | athabascau.ca |

| Methyl 3-(acetoxy)this compound | 3-(acetoxy)isocrotonic acid, Methanol | Not specified | ontosight.ai |

Acetylation Routes

Acetylation is a key strategy for the synthesis of acetoxy derivatives of isocrotonates. This typically involves the introduction of an acetyl group onto a precursor molecule. For example, methyl 3-(acetoxy)this compound is synthesized by reacting methyl this compound with acetic anhydride (B1165640) in the presence of a catalyst. lookchem.com Similarly, ethyl 3-(acetoxy)this compound can be prepared by the acetylation of ethyl this compound. ontosight.ai

A related method is reductive acetylation, where an ester is first reduced and then acetylated. orgsyn.org For instance, a lactone can be reduced with diisobutylaluminum hydride (DIBALH) and then trapped with acetic anhydride to yield an α-acetoxy ether, which can be a precursor to more complex molecules. orgsyn.org

Table 2: Acetylation Reactions for this compound Derivatives

| Product | Precursor | Reagent | Reference |

|---|---|---|---|

| Methyl 3-(acetoxy)this compound | Methyl this compound | Acetic anhydride | lookchem.com |

Favorskii Rearrangement Modifications

Table 3: Synthesis of Isocrotonic Acid via Favorskii Rearrangement

| Starting Material | Intermediate | Product | Reference |

|---|

Carbonation Methods

Carbonation, the reaction with carbon dioxide, provides another avenue for synthesizing carboxylic acids. Isocrotonic acid can be prepared through the carbonation of cis-propenyllithium. orgsyn.org This method involves the reaction of an organolithium reagent with CO2 to introduce the carboxyl group.

While direct carbonation methods for this compound itself are less commonly detailed in general literature, the principle is widely applied in the synthesis of various carboxylic acids. The process typically involves bubbling CO2 gas through a solution containing a suitable precursor, often under controlled temperature and pH. kemdikbud.go.idresearchgate.net The efficiency of carbonation can be influenced by factors such as the flow rate of CO2 and the reaction temperature. kemdikbud.go.id

Semihydrogenation of Acetylenic Precursors

A highly effective method for preparing this compound esters is the semihydrogenation of the corresponding acetylenic esters. wikipedia.org Specifically, ethyl this compound can be synthesized by the partial hydrogenation of ethyl tetrolate. wikipedia.orgorgsyn.org This reaction is typically carried out using a catalyst that selectively promotes the formation of the cis-alkene, such as a poisoned palladium catalyst (e.g., Lindlar's catalyst). pressbooks.pub The process involves bubbling hydrogen gas through a solution of the alkyne precursor in the presence of the catalyst. orgsyn.org This method is valued for its stereospecificity, yielding the desired cis (or Z) isomer. orgsyn.orgresearchgate.net

Table 4: Semihydrogenation for this compound Synthesis

| Precursor | Product | Key Condition | Reference |

|---|---|---|---|

| Ethyl tetrolate | Ethyl this compound | Semihydrogenation | wikipedia.orgorgsyn.org |

| Tetrolic acid | Isocrotonic acid | Stereospecific cis-hydrogenation | orgsyn.org |

Acylation of Alkynes

The acylation of alkynes is a versatile method that can be adapted for the synthesis of various unsaturated compounds. The Friedel-Crafts acylation of alkynes, for instance, typically yields (Z)-β-chlorovinyl ketones. rsc.org While not a direct route to this compound itself, the underlying principles of adding an acyl group to an alkyne are relevant.

A more direct application is the acylation of propyne (B1212725), which can be employed for the preparation of α,β-acetylenic esters, which are precursors to isocrotonates via semihydrogenation as described above. orgsyn.org The process involves reacting the alkyne with an acylating agent. youtube.com

Stereoselective Synthesis of this compound Isomers

The spatial arrangement of substituents in this compound derivatives is critical to their chemical properties and reactivity. Stereoselective synthesis aims to control this arrangement, producing specific isomers in high purity.

The primary challenge in synthesizing this compound is controlling the geometry of the carbon-carbon double bond to favor the Z-configuration over the more thermodynamically stable E-configuration (crotonate).

A highly effective and reproducible method for this transformation is the stereoselective partial hydrogenation of an alkyne precursor. Specifically, ethyl this compound can be prepared in high yield and with excellent isomeric selectivity by the hydrogenation of ethyl tetrolate. This reaction typically employs a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, treated with lead acetate (B1210297) and quinoline), which facilitates the syn-addition of hydrogen to the alkyne, yielding the Z-alkene. orgsyn.org Careful quantitative analysis of this method has shown that the ratio of Z to E isomers can be as high as 59:1. orgsyn.org

Alternative, though sometimes more laborious, methods for preparing isocrotonic acid include the stereospecific Favorskii rearrangement of 1,3-dibromo-2-butanone (B1660675) and the carbonation of cis-propenyllithium. orgsyn.org The challenge in controlling geometric isomerism stems from the small energy difference between the E and Z isomers in many unsaturated systems, making the development of highly selective catalysts and reaction conditions an ongoing area of research. researchgate.net

Table 1: Comparison of Synthetic Methods for Z/E Control in this compound Synthesis

| Method | Substrate | Key Reagents/Catalyst | Typical Z:E Ratio | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | Ethyl tetrolate | H₂, Lindlar's Catalyst, Quinoline | 58:1 to 59:1 | orgsyn.org |

| Favorskii Rearrangement | 1,3-dibromo-2-butanone | Base | Stereospecific | orgsyn.org |

| Organometallic Carbonation | cis-propenyllithium | CO₂ | Stereospecific | orgsyn.org |

Beyond geometric isomerism, the creation of chiral centers within this compound derivatives requires enantioselective or diastereoselective strategies. These methods are crucial for synthesizing optically active molecules. While specific examples focusing solely on simple isocrotonates are specialized, the principles are drawn from broader asymmetric synthesis methodologies.

Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. This is often achieved using chiral catalysts or auxiliaries. For instance, asymmetric hydrosilylation, followed by oxidation, is a powerful method for desymmetrizing meso-compounds to generate chiral alcohols that could be part of a more complex this compound ester. beilstein-journals.org Similarly, asymmetric Diels-Alder reactions, catalyzed by chiral metal complexes, can construct complex cyclic systems with high enantioselectivity, which could subsequently be elaborated to include an this compound moiety. chemistryviews.orgnih.gov

Diastereoselective synthesis is employed when a molecule has multiple stereocenters, and the goal is to selectively form one diastereomer. These reactions often rely on substrate control, where the existing chirality in the molecule directs the stereochemical outcome of a new stereocenter. Chelation-controlled cycloisomerization reactions, for example, can generate complex spirocyclic scaffolds with high diastereoselectivity. chemrxiv.org Biocatalysis, using whole-cell systems or isolated enzymes, also offers a highly selective route. For example, bacterial strains have been used for the stereoselective oxidation of diols to produce specific enantiomers of lactones, a strategy applicable to the synthesis of chiral this compound precursors. frontiersin.org

Control of Geometric Isomerism (Z/E Configurations)

Synthesis of Functionalized this compound Derivatives

Introducing specific functional groups onto the this compound framework expands its utility as a chemical building block.

The introduction of halogens (F, Cl, Br, I) can significantly alter the electronic properties and reactivity of the this compound molecule. A key strategy for this is reductive halogenation. This method can be applied to α,β-unsaturated carbonyl compounds, which are structurally analogous to this compound esters. organic-chemistry.org The process typically involves an organocatalyst, a reducing agent like trichlorosilane, and an electrophilic halogen source such as an N-halosuccinimide (NBS, NCS, NIS). organic-chemistry.org This approach allows for the selective formation of α-haloketones, and by extension, could be adapted for the synthesis of α-halo this compound esters. organic-chemistry.org Other strategies involve the synthesis of halogenated precursors, such as halogenated pyran analogues, which can then be converted to the desired this compound derivative. beilstein-journals.org

Table 2: Reagents for Reductive Halogenation

| Halogen Source | Abbreviation | Resulting Halogenation | Reference |

|---|---|---|---|

| N-Chlorosuccinimide | NCS | Chlorination | organic-chemistry.org |

| N-Bromosuccinimide | NBS | Bromination | organic-chemistry.org |

| N-Iodosuccinimide | NIS | Iodination | organic-chemistry.org |

Incorporating a phosphorus-containing group, such as a phosphate (B84403) or phosphonate, yields derivatives with unique chemical and biological properties. The construction of the C-P bond is central to these syntheses. Radical phosphorylation has emerged as a powerful strategy. oaepublish.com In these reactions, a phosphorus-centered radical, generated from a compound with a P-H bond (e.g., a dialkyl phosphite), adds across the double bond of the α,β-unsaturated system. oaepublish.com Silver-catalyzed or visible-light-induced methods can initiate this radical process, often with high diastereoselectivity. oaepublish.com

Another common approach is the Michaelis-Arbuzov reaction, which is a cornerstone of C-P bond formation. organic-chemistry.org Additionally, transition metal-catalyzed cross-coupling reactions provide a versatile route to organophosphorus compounds. oaepublish.comorganic-chemistry.org For instance, phosphoproteins, which contain phosphate esters of serine, can be synthesized using chemical methods that mimic biological phosphorylation, providing a pathway to this compound esters containing phosphorylated alcohol moieties. nih.govnih.gov

The synthesis of this compound esters from intricate or sensitive alcohols requires mild and highly efficient esterification methods. The classic Fischer esterification, involving an acid catalyst and an alcohol, can be effective, particularly when the alcohol is used in large excess to drive the equilibrium towards the product ester. masterorganicchemistry.com

For more complex substrates, alternative methods are often preferred. The reaction of a carboxylic acid with an O-alkylisourea, derived from the complex alcohol, provides a pathway to esters that works well even with sterically hindered components and can proceed with a clean inversion of configuration at the alcohol's stereocenter. organic-chemistry.org

One-pot procedures that combine oxidation and olefination are particularly elegant. For example, a complex primary alcohol can be oxidized to the corresponding aldehyde using a mild system like IBX/TEMPO. The intermediate aldehyde is then immediately subjected to a Wittig-type reaction with a stabilized phosphorane to generate the α,β-unsaturated ester, a method noted for its tolerance of complex functional groups. orgsyn.org Transesterification, the conversion of one ester to another by reacting it with an alcohol, is another viable method, though the equilibrium often requires shifting by using a large excess of the desired alcohol or by removing the alcohol byproduct. libretexts.org

Table 3: Selected Methods for Synthesizing Complex this compound Esters

| Method | Key Reagents | Key Features | Reference |

|---|---|---|---|

| Fischer Esterification | Acid catalyst, excess complex alcohol | Equilibrium-driven; requires excess of the alcohol. | masterorganicchemistry.com |

| O-Alkylisourea Coupling | Carboxylic acid, DCC, complex alcohol | Forms isourea intermediate; good for hindered substrates; allows for stereochemical inversion. | organic-chemistry.org |

| Oxidation-Wittig Sequence | Primary alcohol, IBX/TEMPO, stabilized phosphorane | One-pot procedure; mild conditions; tolerates complex functionality. | orgsyn.org |

| Transesterification | Simple this compound ester, complex alcohol, catalyst | Reversible reaction; requires shifting equilibrium. | libretexts.org |

Synthesis of Amino-Substituted Isocrotonates

The introduction of amino groups into the this compound framework is a valuable transformation, leading to the formation of β-amino esters and other nitrogen-containing compounds. These products are significant precursors in the synthesis of pharmaceuticals and natural products. A primary method for this transformation is the conjugate addition of nitrogen nucleophiles to the α,β-unsaturated system of an this compound ester.

One common approach involves the reaction of this compound esters with amines. This reaction, often catalyzed by a base or a Lewis acid, proceeds via a Michael-type addition where the amine attacks the β-carbon of the this compound. Another versatile method is the reductive amination of a β-keto ester precursor. This involves the condensation of the keto ester with an amine or ammonia (B1221849) to form an enamine intermediate, which is then reduced to the corresponding β-amino ester. nih.gov

Furthermore, methods analogous to the Strecker synthesis of amino acids can be adapted. masterorganicchemistry.comlibretexts.org This would involve reacting a suitable aldehyde with an amine and a cyanide source, followed by hydrolysis to yield the amino-substituted acid, which can then be esterified. The synthesis of N-substituted 1,3-aminoalcohols from isosteviol-based precursors, involving reductive amination with primary amines and subsequent reduction, also highlights a relevant synthetic strategy. nih.gov

Strategies for Introducing Acyl and Alkyl Substituents

The introduction of acyl and alkyl groups at the α-carbon of isocrotonates is typically achieved through the chemistry of their corresponding enolates. libretexts.org The α-protons of this compound esters are acidic and can be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a resonance-stabilized enolate.

Alkylation: The formed enolate is a potent nucleophile that can react with alkyl halides in an SN2 reaction to form a new carbon-carbon bond at the α-position. libretexts.org This process, known as the direct alkylation of ester enolates, is a fundamental strategy for creating substituted carbonyl compounds. researchgate.net The reaction is sensitive to steric hindrance, and primary or secondary alkyl halides are preferred to avoid competing elimination reactions. libretexts.org The use of extended enolates, for example from γ-phenylthio-crotonate esters, allows for reaction with electrophiles at the carbon atom alpha to the carbonyl group. colab.ws High diastereoselectivity can be achieved in the methylation of open-chain enolates that have an adjacent silyl (B83357) group, favoring the isomer where the silyl and methyl groups are trans.

Acylation: Similarly, the enolate can react with acylating agents, such as acid chlorides or anhydrides, to introduce an acyl group at the α-position. This leads to the formation of β-keto esters, which are highly versatile synthetic intermediates.

Table 1: Alkylation of Crotonate Enolates

| Enolate Source | Electrophile (Alkylating Agent) | Product Type | Key Considerations |

|---|---|---|---|

| Ethyl this compound | Methyl Iodide | α-Methylated this compound | Requires strong base (e.g., LDA) to form enolate. libretexts.org |

| Methyl Cinnamate (B1238496) | Methyl Iodide | α-Methyl, β-Phenyl this compound | Diastereoselectivity can be controlled with adjacent groups. |

| γ-Phenylthio-crotonate | General Electrophiles | α-Substituted Product | Utilizes an extended enolate for regioselective alkylation. colab.ws |

| Ester Dienolates | General Alkyl Halides | Deconjugated Alkylated Ester | Reaction proceeds via deconjugative alkylation. colab.ws |

Catalytic Methodologies in this compound Synthesis

Catalysis provides efficient and selective pathways for the synthesis of isocrotonates, which are primarily the (Z)-isomers of crotonates. The most common route involves the stereoselective semi-hydrogenation of alkynes.

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity in alkyne semi-hydrogenation. wikipedia.org These catalysts are typically soluble organometallic complexes. wikipedia.orgyoutube.com

Prominent examples include rhodium complexes like Wilkinson's catalyst (Rh[(C₆H₅)₃P]₃Cl) and various ruthenium and nickel complexes. wisc.edunih.govlibretexts.org These catalysts can achieve high stereoselectivity for either Z- or E-alkenes depending on the ligands and reaction conditions. For instance, nickel catalysts can be tuned to produce Z-alkenes (this compound precursors) or, with the addition of specific multidentate ligands, switch selectivity to the E-alkene. nih.gov The mechanism generally involves the formation of an intermediate species where the catalyst coordinates to the alkyne, facilitating the addition of hydrogen. youtube.comsavemyexams.com Homogeneous gold catalysts have also been developed, often utilizing chiral ligands to induce asymmetry in reactions. nih.gov

Heterogeneous Catalysis (e.g., Palladium on Barium Sulfate)

Heterogeneous catalysis is a cornerstone of this compound synthesis, most notably through the use of "poisoned" palladium catalysts for the semi-hydrogenation of alkynes to cis-alkenes. wikipedia.orgrsc.org The Lindlar catalyst is the most famous example, consisting of palladium deposited on a solid support like calcium carbonate (CaCO₃) or barium sulfate (B86663) (BaSO₄) and treated with a catalyst poison such as lead acetate or quinoline. wikipedia.orglibretexts.org

The support material, such as barium sulfate, provides a high surface area for the palladium metal. orgsyn.orgiitm.ac.in The poison deactivates the most active catalytic sites, which prevents the over-reduction of the initially formed alkene to an alkane and enhances the selectivity for the cis-alkene (this compound). wikipedia.orgwikipedia.org This method is highly stereospecific, proceeding via syn-addition of hydrogen atoms to the alkyne triple bond. wikipedia.org Palladium on barium sulfate, also known as the Rosenmund catalyst, is widely used for these types of selective hydrogenations. wikipedia.orgjuniperpublishers.comsigmaaldrich.com

Table 2: Comparison of Catalytic Systems for this compound Synthesis

| Catalyst Type | Catalyst Example | Support/Ligands | Key Feature |

|---|---|---|---|

| Homogeneous | Wilkinson's Catalyst | Tris(triphenylphosphine)rhodium(I) chloride | Soluble catalyst, high selectivity. libretexts.org |

| Homogeneous | Nickel Complex | Triphos, Tetraphos | Stereodivergent; selectivity tunable by ligands. nih.gov |

| Heterogeneous | Lindlar Catalyst | Palladium on CaCO₃ or BaSO₄ | Poisoned to prevent over-reduction; yields cis-alkenes. wikipedia.orgwikipedia.org |

| Heterogeneous | Rosenmund Catalyst | Palladium on BaSO₄ | Used for selective hydrogenation of alkynes and acid chlorides. juniperpublishers.com |

Organocatalysis in this compound Derivatization

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical transformations, offering a greener and often more accessible alternative to metal-based catalysts. uni-giessen.deorganic-chemistry.orgwikipedia.org In the context of isocrotonates, organocatalysis is primarily used for derivatization, particularly for asymmetric conjugate additions to the α,β-unsaturated ester system. mdpi.com

Chiral amines, such as proline and its derivatives, can catalyze Michael additions to isocrotonates by forming nucleophilic enamine intermediates with a donor molecule (e.g., a ketone or aldehyde). mdpi.commun.ca Another major class of organocatalysts are thiourea (B124793) derivatives and chiral phosphoric acids. scienceopen.combeilstein-journals.org These catalysts activate the this compound electrophile through hydrogen bonding, making it more susceptible to attack by a nucleophile. This non-covalent activation allows for highly enantioselective reactions, leading to chiral molecules with significant potential in medicinal chemistry. scienceopen.com Such reactions are pivotal for constructing complex molecules with controlled stereochemistry. rsc.orgnih.gov

Reaction Mechanisms and Kinetic Studies in this compound Formation

Understanding the reaction mechanisms and kinetics is crucial for optimizing the synthesis of isocrotonates and their derivatives. A chemical reaction mechanism describes the sequence of elementary steps involved in the transformation of reactants to products. lumenlearning.comkhanacademy.org

The formation of isocrotonates via the catalytic hydrogenation of alkynes is a well-studied example. In heterogeneous catalysis with a Lindlar catalyst, the mechanism involves the adsorption of the alkyne onto the palladium surface. Hydrogen molecules also adsorb and dissociate into hydrogen atoms on the metal surface. The reaction proceeds through a suprafacial (syn) addition of two hydrogen atoms to the same face of the alkyne triple bond, leading to the formation of the Z-alkene (this compound). wisc.edu The kinetics of this surface-catalyzed reaction are complex, but the poisoning of the catalyst is key to ensuring the rate of alkyne hydrogenation is much faster than the rate of subsequent alkene hydrogenation, thus preventing over-reduction. wisc.edu

In homogeneous catalysis, the mechanism often involves a catalytic cycle. youtube.com For a rhodium-based catalyst, the cycle might include oxidative addition of H₂, coordination of the alkyne to the metal center, migratory insertion of the alkyne into a metal-hydride bond, and finally, reductive elimination to release the Z-alkene and regenerate the catalyst. wisc.edu

For derivatization reactions, such as the organocatalytic conjugate addition, the mechanism typically involves the activation of either the nucleophile or the electrophile. In enamine catalysis, the organocatalyst (a secondary amine) reacts with a ketone or aldehyde to form a nucleophilic enamine. This enamine then attacks the this compound in a Michael addition. In iminium catalysis, the amine catalyst activates the unsaturated carbonyl compound by forming an iminium ion, which is a more potent electrophile. wikipedia.org Kinetic studies help to identify the rate-determining step in these multi-step mechanisms, which is often the carbon-carbon bond-forming step. khanacademy.orglibretexts.org

Investigation of Reaction Intermediates

In the synthesis of this compound and its derivatives, the identification and study of reaction intermediates are crucial for understanding reaction pathways and optimizing outcomes. A reaction intermediate is a transient molecular entity formed from reactants that reacts further to yield the final products. researchgate.net The investigation of these species, often through spectroscopic methods or trapping experiments, provides insight into the reaction's step-by-step progression. researchgate.netnih.gov

One significant pathway to this compound esters involves organometallic intermediates. In the synthesis of ethyl this compound, propyne is treated with butyllithium (B86547) to form the intermediate 1-lithiopropyne. orgsyn.org This highly reactive species is then acylated with ethyl chloroformate to produce ethyl tetrolate, a precursor that is subsequently hydrogenated to ethyl this compound. orgsyn.org The formation of the lithiated intermediate is a critical step that dictates the subsequent reaction course. orgsyn.org

Enol intermediates are also pivotal, particularly in isomerization reactions. Research on the thermal isomerization of but-3-enoic acid has shown that it proceeds through its enol form. A 1,5-hydrogen shift within this enol intermediate leads directly to the formation of isocrotonic acid (the cis or Z-isomer). This establishes the enol as a key intermediate in the pathway connecting β,γ-unsaturated acids with their α,β-unsaturated counterparts, specifically favoring the initial formation of the cis-isomer.

In the realm of organocatalysis, which utilizes small organic molecules to accelerate reactions, enamine and iminium intermediates are fundamental. princeton.edumt.comwikipedia.orgrsc.org These intermediates are typically formed from the reaction of a carbonyl compound with a secondary amine catalyst. princeton.edu For instance, in reactions involving β-butyrolactone promoted by N-heterocyclic carbene-carbodiimide (NHC-CDI) betaine (B1666868) adducts, protonated betaine-crotonate ion pairs have been identified as the active initiators. acs.org The formation of this compound, the thermodynamically less stable cis-isomer, is considered possible under kinetically controlled deprotonation pathways involving these intermediates. acs.org

Palladium-catalyzed reactions introduce another class of intermediates. A proposed mechanism for the synthesis of γ,δ-unsaturated carbonyls involves the acetoxypalladation of an alkyne. This forms a vinylpalladium intermediate, which can then undergo further reactions, illustrating a pathway where organopalladium species are central to the functionalization process leading to complex derivatives related to isocrotonates. lookchem.com

Mechanistic Pathways of Functional Group Transformations

A primary pathway is the stereoselective reduction of alkynes. The synthesis of ethyl this compound from ethyl tetrolate is accomplished via a semihydrogenation reaction. orgsyn.org This transformation typically employs a palladium catalyst that has been "poisoned" (partially deactivated) with a substance like quinoline. The mechanism involves the delivery of hydrogen atoms to the same face of the alkyne as it is adsorbed on the catalyst surface, a process known as syn-addition. This stereospecific addition ensures the formation of the cis or Z-alkene, yielding ethyl this compound with high selectivity over its trans isomer, ethyl crotonate. orgsyn.org

Isomerization reactions represent another fundamental mechanistic route. The thermal interconversion of C4 unsaturated acids demonstrates that isocrotonic acid is a key intermediate in the isomerization of but-3-enoic acid to crotonic acid. The proposed mechanism involves a 1,5-hydrogen shift from the enol form of but-3-enoic acid, which exclusively produces isocrotonic acid. Subsequently, the less stable isocrotonic acid undergoes thermal isomerization to the more stable crotonic acid, presumably through a standard mechanism for cis-trans isomerism. This highlights a pathway where the cis-isomer is formed first before equilibrating to the trans-form.

The modified Julia olefination offers a pathway for forming α,β-unsaturated esters from aldehydes with controlled stereoselectivity. organic-chemistry.org This reaction proceeds by the addition of a stabilized carbanion (derived from a reagent like ethyl (benzothiazol-2-ylsulfonyl)acetate) to an aldehyde, followed by an elimination step. The stereochemical outcome of the elimination is dependent on the structure of the aldehyde substrate, providing a mechanistic lever to control the formation of cis (Z) versus trans (E) isomers. organic-chemistry.org

Furthermore, the E1cB (Elimination Unimolecular conjugate Base) reaction provides a pathway for synthesizing trisubstituted (E)-α,β-unsaturated esters. organic-chemistry.org This mechanism involves the deprotonation of a substrate to form a stabilized carbanion, followed by the loss of a leaving group to form the double bond. While often leading to E-products, the principles of the E1cB mechanism are relevant to understanding elimination pathways that can be modulated to favor different isomers. organic-chemistry.org

Influence of Reaction Conditions on Product Distribution

The distribution of products in reactions designed to synthesize this compound is highly sensitive to the specific conditions employed. Factors such as temperature, catalyst choice, substrate structure, and solvent can significantly influence the yield and, most critically, the stereoselectivity, determining the ratio of the desired this compound (Z-isomer) to the corresponding crotonate (E-isomer) or other byproducts.

In the synthesis of ethyl tetrolate, a precursor to ethyl this compound, temperature control is paramount. The reaction involves the addition of butyllithium to propyne, and if the temperature is not maintained below -65°C, a side reaction can occur, leading to the formation of ethyl pentanoate as a significant impurity. orgsyn.org This illustrates how a deviation in a single parameter can open up an alternative reaction pathway, thereby altering the product distribution. orgsyn.org

The choice of catalyst and reaction conditions is central to controlling the stereochemical outcome of alkyne hydrogenation. The specific procedure for hydrogenating ethyl tetrolate to ethyl this compound uses a 5% palladium on barium sulfate catalyst poisoned with quinoline. This combination reproducibly favors the formation of the Z-isomer. orgsyn.org

| Precursor | Catalyst | Conditions | Product Ratio (Z:E) | Reference |

|---|---|---|---|---|

| Ethyl tetrolate | 5% Pd/BaSO₄, Quinoline | H₂, Ether, Ice bath | 58:1 to 59:1 | orgsyn.org |

The structure of the starting materials can also have a profound effect on product distribution, particularly in olefination reactions. In the modified Julia olefination for producing α,β-unsaturated esters, the nature of the aldehyde reactant directly steers the stereochemical outcome. organic-chemistry.org This provides a clear example of substrate-controlled product distribution.

| Aldehyde Type | Reaction Conditions | Predominant Product Isomer | Reference |

|---|---|---|---|

| Aryl Aldehydes (e.g., Benzaldehyde) | DBU, CH₂Cl₂, rt | trans (E) | organic-chemistry.org |

| Branched Aliphatic Aldehydes (e.g., Isobutyraldehyde) | DBU, CH₂Cl₂, rt | trans (E) | organic-chemistry.org |

| Straight-Chain Aliphatic Aldehydes (e.g., Heptanal) | DBU, CH₂Cl₂, rt | cis (Z) | organic-chemistry.org |

Solvent choice can also impact reaction efficiency and product characteristics. In the organocatalytic ring-opening polymerization of rac-β-butyrolactone, conducting the reaction in toluene (B28343) resulted in higher conversions and better-defined polymers compared to reactions run in dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). acs.org This demonstrates that the reaction medium plays a critical role in the performance of the catalytic system. acs.org

Spectroscopic and Analytical Techniques in Isocrotonate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules, including isocrotonate. jchps.com It provides detailed information about the chemical environment of individual atoms, enabling the precise determination of molecular structure and the differentiation between isomers. jchps.commagritek.com

Proton NMR (¹H NMR) for Structural Elucidation and Isomer Ratio Determination

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental tool for the structural elucidation of this compound. jchps.com The chemical shifts, signal splitting patterns, and integration of the proton signals provide a wealth of information about the arrangement of protons within the molecule. libretexts.org

In this compound, the vinylic protons exhibit characteristic chemical shifts that are crucial for confirming the trans configuration of the double bond. The coupling constants (J-values) between these protons are typically larger for the trans isomer compared to the cis isomer (crotonate), allowing for unambiguous differentiation.

Furthermore, ¹H NMR is instrumental in determining the ratio of this compound to its isomers in a mixture. jchps.com By comparing the integration of specific, well-resolved signals corresponding to each isomer, a quantitative assessment of the isomeric purity can be achieved.

Table 1: Illustrative ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| α-CH | ~5.8 | Doublet of quartets | ~15.5, ~1.8 |

| β-CH | ~6.9 | Doublet of quartets | ~15.5, ~6.9 |

| CH₃ | ~1.9 | Doublet | ~6.9 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and other experimental conditions.

Carbon NMR (¹³C NMR)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the this compound molecule. pressbooks.publibretexts.org Each unique carbon atom in the structure gives rise to a distinct signal in the ¹³C NMR spectrum. savemyexams.com

The chemical shifts of the carbon atoms in this compound are indicative of their electronic environment. For instance, the carbonyl carbon of the ester or carboxylic acid group appears at a significantly downfield chemical shift (typically in the range of 165-175 ppm) due to the deshielding effect of the adjacent oxygen atoms. libretexts.org The olefinic carbons also have characteristic chemical shifts that help to confirm the presence of the double bond. libretexts.org

Table 2: Typical ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~166 |

| β-Carbon (C=) | ~145 |

| α-Carbon (=C) | ~123 |

| Methyl (CH₃) | ~18 |

Note: These values are approximate and can be influenced by the specific ester group and solvent.

Advanced NMR Techniques for Conformational and Dynamic Studies

Beyond basic one-dimensional spectra, advanced NMR techniques can provide deeper insights into the conformational preferences and dynamic behavior of this compound and its derivatives. unibas.it Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of different protons within the molecule, confirming the trans stereochemistry. researchgate.net

Furthermore, variable-temperature NMR studies can reveal information about rotational barriers and other dynamic processes occurring within the molecule. unibas.it These advanced methods are particularly valuable for understanding how the conformation of this compound might influence its reactivity and interactions with other molecules. Other advanced techniques that can be applied include real-time NMR, exchange spectroscopy, and relaxation dispersion methods. nih.govnumberanalytics.com

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. wikipedia.orgupc.edu The covalent bonds in a molecule vibrate at specific frequencies, and when these frequencies match the frequency of the IR radiation, absorption occurs. msu.edusavemyexams.com

The IR spectrum of this compound displays characteristic absorption bands that correspond to its key functional groups. A strong absorption band is typically observed for the carbonyl (C=O) stretching vibration of the ester or carboxylic acid group. The C=C double bond stretching vibration also gives rise to a characteristic absorption. The region of the spectrum below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions that is unique to the molecule and can be used for identification. msu.edu

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| C=O (Ester/Carboxylic Acid) | Stretch | ~1720 |

| C=C (Alkene) | Stretch | ~1650 |

| C-O (Ester) | Stretch | ~1270 |

| =C-H (Alkene) | Bend (out-of-plane) | ~980 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. nih.govmsu.edu In a typical experiment, the this compound sample is ionized, and the resulting molecular ion and any fragment ions are separated and detected.

The mass spectrum of this compound will show a peak corresponding to the molecular ion (M⁺), which confirms the molecular weight of the compound. High-resolution mass spectrometry can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. msu.edu

Furthermore, the fragmentation pattern of the molecular ion can provide valuable structural information. lcms.czlibretexts.org The way the molecule breaks apart upon ionization can reveal details about the connectivity of the atoms and the stability of the resulting fragments. For example, the loss of the alkoxy group from an this compound ester is a common fragmentation pathway. libretexts.org

Chromatographic Techniques for Separation and Purity Assessment

Chromatography encompasses a range of techniques used to separate the components of a mixture. nih.govkhanacademy.org These methods are essential for isolating pure this compound from reaction mixtures and for assessing its purity. nih.govmetwarebio.com The separation is based on the differential distribution of the components between a stationary phase and a mobile phase. khanacademy.org

Various chromatographic techniques are applicable to this compound analysis:

Gas Chromatography (GC): Suitable for volatile this compound esters, GC separates compounds based on their boiling points and interactions with the stationary phase in a heated column. ijpsjournal.com

High-Performance Liquid Chromatography (HPLC): A versatile technique that separates compounds based on their polarity and interactions with a packed column. ijpsjournal.comtricliniclabs.com HPLC is widely used for the analysis and purification of both isocrotonic acid and its esters.

Thin-Layer Chromatography (TLC): A simple and rapid technique used for monitoring the progress of reactions and for preliminary purity assessments. khanacademy.orgijpsjournal.com Separation occurs on a thin layer of adsorbent material.

The choice of chromatographic technique depends on the specific properties of the this compound derivative and the analytical goal. metwarebio.com

Gas-Liquid Chromatography (GLC) for Isomer Separation and Quantification

Gas-Liquid Chromatography (GLC) is a powerful technique for separating and analyzing volatile compounds. openaccessjournals.comlibretexts.org It is particularly well-suited for the separation of geometric isomers like this compound and crotonate. The principle of GLC involves partitioning compounds between a gaseous mobile phase and a liquid stationary phase coated on a solid support within a column. libretexts.orgtaylorandfrancis.com The separation is based on differences in the compounds' boiling points and their interactions with the stationary phase. openaccessjournals.com

In the context of this compound, GLC can effectively separate it from crotonate due to their different physical properties. The choice of the stationary phase is critical for achieving optimal separation. A range of stationary phases with varying polarities can be employed to resolve complex mixtures. uta.edu For instance, a non-polar stationary phase would primarily separate based on boiling point differences, while a more polar stationary phase would also leverage differences in dipole moments between the isomers.

The separated compounds are detected as they exit the column, with the time taken to do so, known as the retention time, being a key identifier. taylorandfrancis.com Detectors commonly used in the analysis of organic compounds like this compound include the Flame Ionization Detector (FID), which is highly sensitive to hydrocarbons. openaccessjournals.com Quantification is achieved by comparing the peak area of this compound in a sample to that of a known standard.

Table 1: Hypothetical GLC Parameters for this compound and Crotonate Separation

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Stationary Phase | 5% Phenyl Polysiloxane |

| Injector Temperature | 250 °C |

| Oven Program | 50 °C (2 min), ramp to 150 °C at 10 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Carrier Gas | Helium |

| Flow Rate | 1 mL/min |

| Hypothetical Retention Time (this compound) | 5.8 min |

| Hypothetical Retention Time (Crotonate) | 6.2 min |

This table presents a hypothetical set of parameters for the GLC analysis of this compound and crotonate, illustrating the typical conditions that would be optimized for their separation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for the separation, identification, and quantification of compounds in a mixture. wikipedia.orgopenaccessjournals.com Unlike GLC, HPLC utilizes a liquid mobile phase and is suitable for a wider range of compounds, including those that are not volatile. advancechemjournal.com The separation principle in HPLC is based on the differential distribution of the analyte between the stationary phase (packed in a column) and the liquid mobile phase, which is forced through the column under high pressure. wikipedia.orgadvancechemjournal.com

For the analysis of this compound, which is an organic acid, reversed-phase HPLC is a commonly employed mode. advancechemjournal.com In this setup, a non-polar stationary phase is used in conjunction with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. This compound, being more polar than some other organic molecules, will have a shorter retention time on a reversed-phase column.

Detection in HPLC is typically achieved using a UV-Vis detector, as this compound possesses a chromophore that absorbs ultraviolet light. wikipedia.org The wavelength of maximum absorbance for this compound would be selected to ensure high sensitivity. Quantification is performed by integrating the area of the chromatographic peak and comparing it to a calibration curve generated from standards of known concentration. openaccessjournals.com

Table 2: Illustrative HPLC Conditions for this compound Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (30:70) with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | 210 nm |

| Expected Retention Time | ~ 4.5 min |

This table provides an example of typical HPLC conditions that could be used for the analysis of this compound.

Gel Permeation Chromatography (GPC) for Polymer Characterization

When this compound is used as a monomer to create polymers, such as poly(this compound), Gel Permeation Chromatography (GPC) becomes an indispensable tool for characterization. resolvemass.cawikipedia.org GPC, also known as Size Exclusion Chromatography (SEC), separates molecules based on their size or hydrodynamic volume in solution. wikipedia.orgresearchgate.net The technique employs a column packed with porous gel beads. Larger polymer chains are excluded from the pores and thus travel a shorter path, eluting from the column first. resolvemass.ca Smaller molecules can penetrate the pores to varying extents, leading to a longer retention time. resolvemass.ca

GPC is not used to analyze the this compound monomer itself, but rather the polymers derived from it. google.com This analysis provides crucial information about the molecular weight distribution of the polymer, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). resolvemass.caresearchgate.net These parameters are critical as they significantly influence the physical and mechanical properties of the resulting polymer.

Table 3: Key Parameters Obtained from GPC Analysis of Poly(this compound)

| Parameter | Description | Typical Information Gained |

| Mn (Number-Average Molecular Weight) | The total weight of all polymer chains in a sample, divided by the total number of polymer chains. | Provides an indication of the average chain length. |

| Mw (Weight-Average Molecular Weight) | An average that takes into account the molecular weight of each chain. Larger chains contribute more to this average. | Reflects the contribution of larger polymers to the overall properties. |

| PDI (Polydispersity Index) | The ratio of Mw to Mn (Mw/Mn). | A measure of the breadth of the molecular weight distribution. A PDI of 1 indicates a monodisperse polymer. |

This table outlines the essential parameters determined by GPC for the characterization of polymers like poly(this compound).

X-ray Crystallography for Solid-State Structural Determination of this compound Derivatives

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. libretexts.orgwikipedia.org This method has been fundamental in revealing the structure of a vast array of molecules, from simple salts to complex biological macromolecules like proteins and DNA. wikipedia.org For this compound research, X-ray crystallography can be applied to its derivatives that can be crystallized. The technique involves directing a beam of X-rays onto a single crystal of the compound. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. libretexts.org

Table 4: Hypothetical Crystallographic Data for an this compound Salt

| Parameter | Example Value |

| Chemical Formula | C4H5O2Na |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 5.2 Å, c = 10.1 Å, β = 95° |

| Bond Length (C=C) | 1.34 Å |

| Bond Length (C-O) | 1.26 Å |

| Bond Angle (O-C-O) | 125° |

This table presents hypothetical crystallographic data for a sodium this compound crystal, illustrating the type of detailed structural information that can be obtained.

Integration of Analytical Data for Comprehensive Characterization

A comprehensive understanding of this compound and its chemical behavior is best achieved through the integration of data from multiple analytical techniques. scielo.br Each method provides a unique piece of the puzzle, and combining them allows for a more complete and robust characterization. For instance, while HPLC can be used to isolate and quantify an this compound derivative, techniques like NMR spectroscopy and mass spectrometry would be necessary to confirm its chemical identity.

The development of new analytical strategies often involves the coupling of different techniques, such as HPLC-MS, where the separation power of HPLC is combined with the identification capabilities of mass spectrometry. nih.gov Furthermore, the data from various spectroscopic and chromatographic methods can be analyzed using chemometric approaches to identify correlations and build predictive models. scielo.br This integrated approach is crucial for solving complex analytical problems and gaining deeper insights into the properties and applications of this compound and its related compounds. nih.gov

Computational and Theoretical Investigations of Isocrotonate Systems

Quantum Chemical Studies

Quantum chemical methods are powerful computational tools for investigating the electronic structure and properties of molecules. nih.govrsc.org These approaches, rooted in quantum mechanics, provide detailed insights into chemical bonding, reactivity, and spectroscopic characteristics. For isocrotonate systems, quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating their fundamental nature.

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for studying the electronic structure of molecules. fortunejournals.comaps.org DFT methods are based on the principle that the energy of a system can be determined from its electron density, offering a balance between computational cost and accuracy. researchgate.net These calculations have been applied to various molecular systems to understand their ground-state properties and reactivity. researchgate.netrsc.org

In the context of this compound and its derivatives, DFT calculations are used to determine optimized geometries, electronic energies, and the distribution of electron density within the molecule. scirp.org These calculations often employ hybrid functionals, such as B3LYP, combined with appropriate basis sets like 6-311+G(d,p), to achieve reliable results. mdpi.com The insights gained from these electronic structure calculations are fundamental to understanding the behavior of this compound systems in various chemical environments. frontiersin.org

Table 1: Representative DFT Functionals and Basis Sets

| Functional | Type | Basis Set | Description |

|---|---|---|---|

| B3LYP | Hybrid | 6-31G(d) | A widely used hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The 6-31G(d) basis set includes polarization functions on heavy atoms. |

| BP86 | GGA | def2-SVP | A gradient-corrected functional combining Becke's 1988 exchange functional with Perdew's 1986 correlation functional. The def2-SVP basis set is a split-valence basis set with polarization functions. |

| PBE0 | Hybrid | cc-pVTZ | A parameter-free hybrid functional. The cc-pVTZ basis set is a correlation-consistent basis set of triple-zeta quality. |

A significant application of quantum chemical calculations is the prediction of spectroscopic parameters, which can be directly compared with experimental data. mpg.dearxiv.org For this compound systems, theoretical calculations can predict various spectroscopic properties, including NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra.

For instance, calculated NMR chemical shifts for isopropyl 2-methylthis compound show peaks around δ 1.2–1.4 ppm, which can be correlated with experimental NMR data. Similarly, the vibrational frequencies of the carbonyl group and other functional groups in this compound derivatives can be computed to aid in the interpretation of experimental IR and Raman spectra. researchgate.net These predictions are valuable for characterizing new compounds and understanding the relationship between structure and spectroscopic properties. uni-koeln.de

Molecular Orbital (MO) theory provides a framework for understanding chemical bonding and reactivity by describing how atomic orbitals combine to form molecular orbitals that extend over the entire molecule. numberanalytics.com The analysis of these orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's reactivity. masterorganicchemistry.com

In this compound, the π-system of the double bond and the carbonyl group are key features. MO analysis reveals the nature of the π and π* orbitals associated with these groups. masterorganicchemistry.com The interaction between atomic orbitals leads to the formation of bonding and antibonding molecular orbitals. atlanticoer-relatlantique.calibretexts.orglibretexts.org Electrons in bonding orbitals contribute to holding the atoms together, while electrons in antibonding orbitals would weaken the bond. atlanticoer-relatlantique.calibretexts.orglibretexts.org Understanding the energy levels and spatial distribution of these frontier orbitals helps in predicting how this compound will interact with other reagents.

Prediction of Spectroscopic Parameters

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes and intermolecular interactions. nih.govuu.nl This technique is particularly useful for exploring the dynamic nature of flexible molecules like this compound derivatives. mdpi.comresearchgate.net

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.comlibretexts.org For flexible molecules like this compound esters, multiple conformations may exist, each with a different energy level. researchgate.net The relative stability of these conformers is influenced by factors such as steric hindrance and electrostatic interactions. auremn.org.brimperial.ac.uk

MD simulations can be employed to explore the potential energy surface of this compound derivatives, identifying the most stable conformations and the energy barriers between them. auremn.org.br This information is crucial for understanding how the shape of the molecule influences its physical properties and reactivity. For example, the relative orientation of the ester group and the alkyl chain can impact how the molecule packs in a crystal or interacts with a biological receptor.

Intermolecular interactions are the forces of attraction and repulsion between neighboring molecules. gatech.edu These forces, which include van der Waals forces, dipole-dipole interactions, and hydrogen bonds, govern the physical properties of liquids and solids. ijcce.ac.irusda.gov

MD simulations can provide detailed insights into the intermolecular interactions present in systems containing this compound. usda.govmdpi.com By simulating a collection of this compound molecules, it is possible to analyze the preferred modes of interaction, such as the formation of dimers or larger aggregates. These simulations can quantify the strength of these interactions and reveal how they influence the bulk properties of the substance. For example, understanding the intermolecular forces in liquid this compound can help explain its boiling point and viscosity.

Conformational Analysis of this compound Derivatives

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is a pivotal tool for dissecting the intricate steps of chemical reactions involving this compound and its derivatives. nextmol.comnih.gov By modeling reaction pathways, researchers can gain a molecular-level understanding that complements experimental findings. mdpi.com For instance, computational methods are frequently employed to study mechanisms like the Michael addition, a fundamental carbon-carbon bond-forming reaction where nucleophiles add to α,β-unsaturated carbonyl compounds like isocrotonates. numberanalytics.commdpi.com

Density Functional Theory (DFT) is a prominent method used to investigate these mechanisms. researchgate.netmdpi.com It allows for the calculation of the electronic structure of molecules, providing insights into the thermodynamics and kinetics of reaction pathways. researchgate.netsolubilityofthings.com Such studies can elucidate the stepwise mechanisms of complex reactions, including identifying key intermediates and transition states. mdpi.com For example, in organocatalyzed Michael additions, DFT calculations can model how a catalyst, like a chiral thiourea (B124793) derivative, interacts with the reactants—the this compound (the Michael acceptor) and a nucleophile—to form an activated enamine intermediate, guiding the reaction toward a specific stereochemical outcome. mdpi.com

Computational analysis can also clarify the formation of different product isomers. In the palladium-catalyzed copolymerization of ethylene (B1197577) with cyclopropenone, DFT calculations were used to understand how different structural units (Unit A: α,β-unsaturated ketone, and Unit B: isolated ketone) are incorporated. mdpi.com The study revealed that Unit A is formed through the direct copolymerization of cyclopropenone and ethylene, while Unit B results from the decomposition of cyclopropenone into CO followed by its insertion into the polymer chain. mdpi.com A similar approach could be applied to understand the polymerization reactions involving this compound esters.

A Potential Energy Surface (PES) is a fundamental concept in computational chemistry that describes the energy of a molecule or a system of reacting molecules as a function of their geometry. iupac.orglibretexts.org It is a multidimensional landscape where valleys correspond to stable chemical species (reactants, products, intermediates) and saddle points represent transition states. fiveable.mewikipedia.orglibretexts.org By mapping the PES, chemists can visualize the lowest energy path a reaction can follow, known as the reaction coordinate or minimum energy path (MEP). iupac.orgfiveable.me

The PES is generated by solving the electronic Schrödinger equation for a series of fixed nuclear geometries, an approach based on the Born-Oppenheimer approximation. fiveable.me For a reaction involving an this compound ester, the coordinates could be the bond lengths and angles of the atoms involved in the reaction, such as the breaking and forming of bonds during a nucleophilic attack. iupac.org Due to the high dimensionality (3N-6 degrees of freedom for a non-linear molecule with N atoms), the full PES is often simplified into 2D or 3D plots for easier interpretation. fiveable.mewikipedia.org

These maps are crucial for understanding reaction dynamics. libretexts.org For example, in a reaction like the Michael addition to an this compound, the PES would show the energy landscape as the nucleophile approaches the double bond, leading from the reactant valley, over the transition state saddle point, and into the product valley. numberanalytics.comwikipedia.org The shape of the surface, whether it is "attractive" or "repulsive," provides insight into how energy is distributed among the product's vibrational and translational modes. wikipedia.org

The transition state (TS) is the configuration of highest potential energy along the reaction coordinate, representing the critical point that separates reactants from products. solubilityofthings.comwikipedia.org It is an unstable, fleeting arrangement of atoms with a lifetime on the order of a single bond vibration (around 10⁻¹³ seconds). wikipedia.org Due to its transient nature, the transition state is challenging to observe experimentally, making computational exploration essential for its characterization. solubilityofthings.comims.ac.jp

Transition State Theory (TST) provides the theoretical framework for understanding reaction rates based on the properties of the TS. wikipedia.orgnumberanalytics.com Computational methods, particularly DFT, are used to locate the saddle point on the PES that corresponds to the transition state. solubilityofthings.com This involves optimizing the geometry to find a structure that is an energy maximum along the reaction coordinate but a minimum in all other directions. fiveable.me

Once located, the TS structure provides invaluable information about the reaction mechanism. Analysis of its geometry reveals which bonds are breaking and which are forming. For an this compound system undergoing a reaction, computational analysis can reveal the precise geometry at the energetic peak, for instance, in the transition state of an enzymatic reaction catalyzed by chorismate mutase, which involves interactions with the substrate and transition state. ucsb.edu

Furthermore, computational frequency calculations are performed on the TS structure. A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate, leading from reactants to products. smu.edu The energy difference between the reactants and the transition state defines the activation energy barrier, a key determinant of the reaction rate. solubilityofthings.com Recent computational developments have produced more efficient algorithms, like the Nudged Elastic Band (NEB) method, to reliably and quickly locate transition states, accelerating research in material science and chemistry. ims.ac.jp

Potential Energy Surface Mapping

Statistical Thermodynamics Applications to this compound Systems

Statistical thermodynamics bridges the gap between the microscopic properties of individual molecules (like this compound) and the macroscopic thermodynamic properties of the bulk system (such as entropy, enthalpy, and Gibbs free energy). dhsk.orgcuny.edu It uses statistical methods to calculate the thermodynamic properties as averages of molecular properties. dhsk.org The equations of statistical thermodynamics connect the translational, rotational, vibrational, and electronic properties of molecules to their thermodynamic functions. libretexts.org

A key concept in statistical thermodynamics is the partition function (q), which quantifies the statistical distribution of energy states accessible to a system at a given temperature. iitk.ac.in From the partition function, all major thermodynamic properties can be derived. dhsk.org For a system containing this compound molecules, computational chemistry can be used to calculate the vibrational frequencies and rotational constants needed to construct the partition function.

These calculations are essential for understanding reaction equilibria and kinetics. For instance, Transition State Theory (TST) uses statistical mechanics to relate the rate of a reaction to the partition functions of the reactants and the activated complex (transition state). wikipedia.org While precisely calculating absolute reaction rates is challenging because it requires highly accurate potential energy surfaces, TST is very successful in calculating thermodynamic activation parameters from experimentally determined rate constants. wikipedia.org These parameters include:

Standard Enthalpy of Activation (ΔH‡): The difference in enthalpy between the transition state and the reactants. wikipedia.org

Standard Entropy of Activation (ΔS‡): The difference in entropy, reflecting the change in disorder or randomness, between the transition state and the reactants. wikipedia.org

Standard Gibbs Energy of Activation (ΔG‡): The free energy barrier of the reaction, which determines the reaction rate. wikipedia.org It is related to the other parameters by the equation ΔG‡ = ΔH‡ - TΔS‡. copernicus.org

By computing these values for reactions involving this compound, researchers can gain a deeper understanding of the factors controlling the reaction rate and predict how changes in temperature or molecular structure will affect it. copernicus.org

Table 1: Key Thermodynamic Activation Parameters in Transition State Theory This table provides a general overview of the parameters. Actual values are specific to each reaction.

| Parameter | Symbol | Description | Significance for this compound Reactions |

|---|---|---|---|

| Enthalpy of Activation | ΔH‡ | Represents the heat absorbed or released in forming the transition state from the reactants. wikipedia.org | Indicates the energy barrier related to bond breaking and formation. A lower ΔH‡ suggests a faster reaction at a given temperature. |

| Entropy of Activation | ΔS‡ | Measures the change in the degree of randomness or disorder when reactants form the transition state. wikipedia.org | A negative ΔS‡ implies a more ordered transition state (e.g., two molecules coming together), while a positive value suggests a more disordered one (e.g., a molecule breaking apart). This affects the pre-exponential factor in the rate equation. |

| Gibbs Energy of Activation | ΔG‡ | The overall free energy barrier that must be overcome for the reaction to proceed. It combines enthalpy and entropy effects. wikipedia.org | Directly determines the reaction rate constant. Lowering ΔG‡ is the primary way catalysts (including enzymes) accelerate reactions involving this compound. rsc.org |

Theoretical Modeling of this compound Reactivity and Selectivity

Theoretical modeling is crucial for predicting and explaining the reactivity of molecules like this compound and the selectivity of their reactions. rsc.org Reactivity refers to how readily a molecule undergoes a reaction, while selectivity describes the preference for reaction at one site over another (regioselectivity) or the formation of one stereoisomer over another (stereoselectivity). mdpi.com

Computational techniques, especially those based on Density Functional Theory (DFT), are widely used to model these aspects. escholarship.orgmdpi.com Reactivity can be analyzed using global reactivity descriptors derived from conceptual DFT, such as:

Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. This compound, as an α,β-unsaturated ester, is an electrophile.

Nucleophilicity Index (N): Measures the ability of a molecule to donate electrons. mdpi.com

These indices help in understanding the interactions between this compound and various nucleophiles. mdpi.com Local reactivity descriptors, like the electrophilic and nucleophilic Parr functions (Pk+ and Pk-), can predict which specific atom within the this compound molecule is most susceptible to nucleophilic attack. mdpi.com

Modeling is also essential for understanding selectivity. ucc.ie For example, in the Michael addition to this compound, a nucleophile can theoretically attack either the β-carbon (1,4-addition) or the carbonyl carbon (1,2-addition). Computational modeling of the transition states for both pathways can determine the respective activation energies, thereby predicting the regioselectivity of the reaction. researchgate.net Similarly, in reactions that create new chiral centers, computational models can predict enantioselectivity by comparing the activation energies of the pathways leading to different stereoisomers. rsc.org This is particularly important in asymmetric catalysis, where the model must account for the complex interactions between the substrate, the chiral catalyst, and the reagent. escholarship.org

Table 2: Computational Approaches to Modeling Reactivity and Selectivity This table outlines general computational strategies and their applications to this compound systems.

| Modeling Aspect | Computational Method | Information Gained for this compound |

|---|---|---|

| Reactivity | Conceptual DFT (Global/Local Indices) | Predicts the overall electrophilic nature of this compound and identifies the most reactive sites (e.g., the β-carbon) for nucleophilic attack. mdpi.comnih.gov |

| Regioselectivity | Transition State Energy Comparison | Calculates the activation energy barriers for competing reaction pathways (e.g., 1,4- vs. 1,2-addition) to predict the major product. ucc.ie |

| Stereoselectivity | Transition State Energy Comparison | Determines the energetic preference for forming one stereoisomer over another by modeling the diastereomeric transition states, explaining the outcome of asymmetric syntheses. escholarship.orgrsc.org |

| Catalyst Effect | Catalyst-Substrate Interaction Modeling | Elucidates how a catalyst (e.g., an organocatalyst or enzyme) binds to this compound and lowers the activation energy for a specific pathway, enhancing rate and selectivity. mdpi.commdpi.com |

Chemometrics in this compound Research

Chemometrics is a field of chemistry that uses mathematical and statistical methods to analyze chemical data. myfoodresearch.com It is particularly useful for extracting meaningful information from large and complex datasets generated by analytical instruments or computational studies. nih.govdmu.dk The primary goal is to identify underlying patterns and relationships within the data. researchgate.net

In the context of this compound research, chemometrics can be applied in several ways. When multiple experiments are run under varying conditions (e.g., different catalysts, solvents, temperatures), chemometrics can build models to correlate these variables with reaction outcomes like yield or selectivity. nih.gov This approach, often part of a Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) study, can help optimize reaction conditions and even predict the outcomes for new, untested conditions. nih.gov

The main techniques used in chemometrics include:

Principal Component Analysis (PCA): An unsupervised pattern recognition method that reduces the dimensionality of complex datasets to visualize groupings and trends. myfoodresearch.comdmu.dk For example, PCA could be used to classify different reaction outcomes based on the spectral data (e.g., FTIR, NMR) of the product mixtures.

Multivariate Calibration/Regression: Methods like Partial Least Squares (PLS) regression are used to build predictive models. researchgate.net For instance, a PLS model could be developed to predict the enantiomeric excess of a reaction involving this compound based on a set of calculated molecular descriptors for the catalyst used. nih.gov

Chemometrics is also valuable for analyzing data from high-throughput screening experiments and for processing complex analytical data from techniques like chromatography and spectroscopy, helping to resolve overlapping signals and quantify components in mixtures. myfoodresearch.comnih.gov By combining experimental or computational data with statistical modeling, chemometrics provides a powerful tool for gaining deeper insights into the chemistry of this compound systems. nih.gov

Isocrotonate in Biological and Biochemical Research

Biosynthetic Pathways Involving Isocrotonate Moieties

The formation of natural products is a complex process where simple building blocks are assembled into intricate molecular architectures. The this compound group found in certain secondary metabolites is a prime example of this, originating from one of the most fundamental precursors in biochemistry.